![molecular formula C16H23NO3 B11727188 (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a dimethylamino group and a methoxyphenyl group, suggests it may have interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione typically involves multiple steps, including the formation of the hexane backbone, introduction of the dimethylamino group, and attachment of the methoxyphenyl group. Common reagents and conditions might include:
Starting materials: Appropriate hexane derivatives, dimethylamine, and methoxyphenyl precursors.
Reaction conditions: Catalysts, solvents, and temperature control to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For efficient and scalable reactions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other hexane derivatives with dimethylamino and methoxyphenyl groups. Examples could be:
- (2R)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)hexane-1,5-dione
- (2R)-2-[(dimethylamino)methyl]-1-(3-ethoxyphenyl)hexane-1,5-dione
Uniqueness
The uniqueness of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione could lie in its specific arrangement of functional groups, which might confer distinct chemical reactivity or biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione |
InChI |
InChI=1S/C16H23NO3/c1-12(18)8-9-14(11-17(2)3)16(19)13-6-5-7-15(10-13)20-4/h5-7,10,14H,8-9,11H2,1-4H3/t14-/m1/s1 |
InChI-Schlüssel |
AICGUCFTTXEHDQ-CQSZACIVSA-N |
Isomerische SMILES |
CC(=O)CC[C@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC |
Kanonische SMILES |
CC(=O)CCC(CN(C)C)C(=O)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


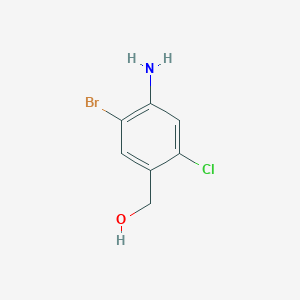
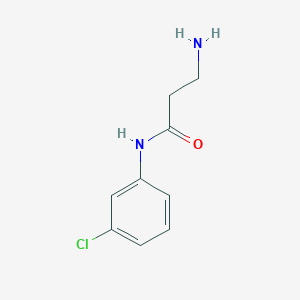
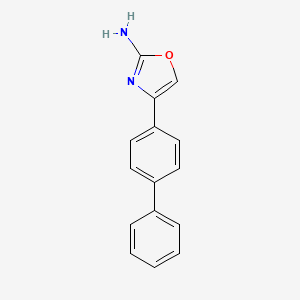
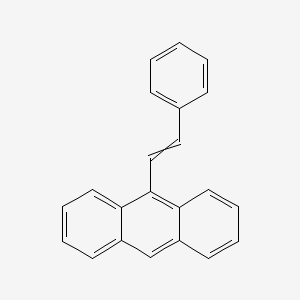
![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
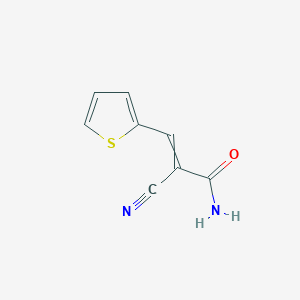
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)

![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
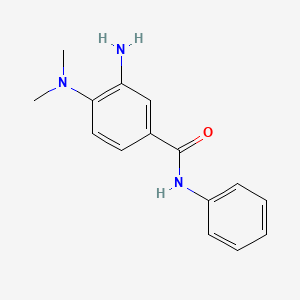
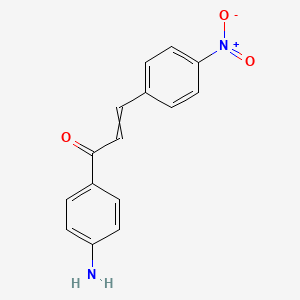

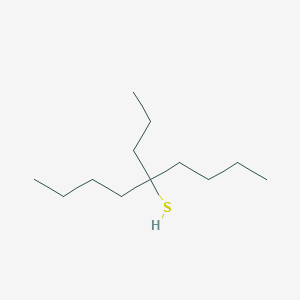
![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)
